molecular formula C19H21N5O2 B2870414 (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 2034481-14-4

(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2870414
CAS No.: 2034481-14-4
M. Wt: 351.41
InChI Key: RQNJWKULTLGTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a heterocyclic small molecule featuring a methanone linker connecting two distinct pharmacophores: a 2-methylimidazo[1,2-a]pyridine moiety and a 3-((6-methylpyridazin-3-yl)oxy)piperidine group. Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry due to their bioisosteric relationship with purines, enabling interactions with enzymes and receptors involved in nucleotide signaling .

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-8-9-17(22-21-13)26-15-6-5-10-23(12-15)19(25)18-14(2)20-16-7-3-4-11-24(16)18/h3-4,7-9,11,15H,5-6,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNJWKULTLGTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=C(N=C4N3C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a .... One common approach is the multicomponent condensation reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid[{{{CITATION{{{2{Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids by ...](https://link.springer.com/article/10.1007/s10593-019-02432-6). This method allows for the formation of the imidazo[1,2-a]pyridine ring system[{{{CITATION{{{_2{Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids by ...](https://link.springer.com/article/10.1007/s10593-019-02432-6).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions [_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity has been studied for potential antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

  • Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in the combination of imidazo[1,2-a]pyridine and pyridazine-oxy-piperidine groups. Key analogs and their distinguishing features include:

Compound Name / ID (from Evidence) Core Structure Substituents Key Structural Differences
(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) Imidazo[1,2-a]pyridine Piperazine-triazole-nitroaryl Chloro substituent on imidazo-pyridine; nitroaryl-triazole side chain
(6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (74) Imidazo[1,2-b]pyridazine Piperidine-CF3-aryl Pyridazine core (vs. pyridine); trifluoromethyl group
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone Imidazo[1,2-b]pyridazine Phenyl No piperidine/piperazine; chloro-pyridazine core
3-Acetyl-2-methylimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Acetyl Acetyl substituent (vs. methanone-piperidine-pyridazine)

Key Observations :

  • The imidazo[1,2-a]pyridine core is common in antiparasitic agents (e.g., compounds), while imidazo[1,2-b]pyridazines () are explored in metabolic disorders .
  • Substituents like chloro (8p) or trifluoromethyl (74) enhance lipophilicity and target affinity, whereas the pyridazine-oxy-piperidine group in the target compound may improve solubility and conformational stability .
Physicochemical Properties

Comparative data from NMR, MS, and melting points:

Compound (Evidence ID) Molecular Weight (ESI-MS) Melting Point (°C) Solubility Indicators
Target Compound (Inferred) ~435 g/mol (calculated) Not reported Moderate (pyridazine oxygen enhances polarity)
8p 580.5 g/mol (obs.) 104–105 Low (nitroaryl group reduces solubility)
74 409 g/mol (obs.) Solid (no mp) Moderate (CF3 group balances lipophilicity)
3-Acetyl-2-methylimidazo[1,2-a]pyridine 174.2 g/mol Not reported High (smaller size, acetyl group)

Key Observations :

  • Higher molecular weight analogs (e.g., 8p) exhibit lower solubility, emphasizing the need for structural optimization in drug design .
Pharmacological Activity

While direct activity data for the target compound are unavailable, inferences from analogs:

Compound (Evidence ID) Reported Activity Mechanism/Target
8p, 10a–11b Antileishmanial, antitrypanosomal Likely inhibition of parasitic enzymes (e.g., trypanothione reductase)
74 Retinol-binding protein antagonist Modulates vitamin A metabolism; potential for metabolic diseases
S15–S17 Not specified (early safety data) Structural similarity to kinase inhibitors

Key Observations :

  • The imidazo[1,2-a]pyridine core is associated with antiparasitic activity, while pyridazine derivatives (e.g., 74) target metabolic pathways .
  • The target compound’s piperidine-pyridazine group may confer dual functionality, enabling engagement with both enzyme active sites and allosteric pockets.

Key Observations :

  • The target compound’s synthesis likely involves coupling the imidazo[1,2-a]pyridine carboxylic acid with a pyridazine-oxy-piperidine amine via peptide-like coupling reagents (e.g., HBTU) .
  • Challenges include steric hindrance from the 6-methylpyridazine group, which may necessitate elevated temperatures or catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.